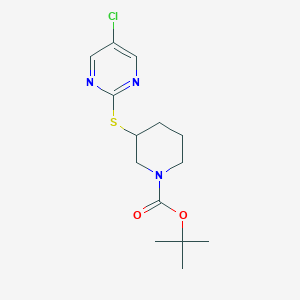
3-(5-Chloro-pyrimidin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Chloro-pyrimidin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound with a complex structure that includes a pyrimidine ring, a piperidine ring, and a tert-butyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-pyrimidin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a carbonyl compound.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and scalable processes.
化学反应分析
Types of Reactions
3-(5-Chloro-pyrimidin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced to a dihydropyrimidine using reducing agents such as sodium borohydride.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydropyrimidines.
Substitution: Amino-pyrimidines, thio-pyrimidines.
科学研究应用
3-(5-Chloro-pyrimidin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential as a drug candidate due to its unique chemical properties.
Industry: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of 3-(5-Chloro-pyrimidin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
3-(5-Chloro-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
3-(5-Chloro-pyrimidin-2-ylsulfanyl)-morpholine-1-carboxylic acid tert-butyl ester: Similar structure but with a morpholine ring instead of a piperidine ring.
生物活性
3-(5-Chloro-pyrimidin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound with a complex molecular structure that includes a chloro-substituted pyrimidine ring, a sulfanyl group, and a piperidine ring. Its molecular formula is C13H18ClN3O2S with a molecular weight of approximately 315.82 g/mol. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The unique combination of functional groups in this compound contributes to its chemical reactivity and biological activity. The presence of the chloro group on the pyrimidine ring enhances its interaction with biological targets, while the sulfanyl group may participate in redox reactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H18ClN3O2S |
| Molecular Weight | 315.82 g/mol |
| IUPAC Name | tert-butyl 3-(5-chloropyrimidin-2-yl)sulfanylpiperidine-1-carboxylate |
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity. The mechanism may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
Anticancer Activity
Research has shown that this compound possesses anticancer properties, potentially through mechanisms such as apoptosis induction and cell cycle arrest. A study indicated that compounds similar to this one can inhibit key enzymes involved in cancer cell proliferation, suggesting that it may act as a dual inhibitor of metabolic pathways critical for tumor growth.
Case Studies
- Study on Antimicrobial Activity : A study evaluated the efficacy of various derivatives of pyrimidine-based compounds against common bacterial strains. The results showed that compounds with similar structures to 3-(5-Chloro-pyrimidin-2-ylsulfanyl)-piperidine demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial potential.
- Anticancer Mechanism Investigation : In vitro studies on cancer cell lines revealed that the compound induced apoptosis in human breast cancer cells by activating caspase pathways. This effect was quantified using flow cytometry, showing increased annexin V positivity in treated cells compared to controls.
The mechanism through which 3-(5-Chloro-pyrimidin-2-ylsulfanyl)-piperidine exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : It may inhibit specific enzymes involved in nucleotide synthesis or metabolic pathways critical for cancer cell survival.
- Receptor Interaction : The compound could interact with cellular receptors, influencing signaling pathways related to cell growth and apoptosis.
Research Findings
Recent investigations into similar compounds have provided insights into structure-activity relationships (SAR), indicating that modifications to the pyrimidine and piperidine rings can significantly alter biological activity. For example:
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| Compound A | Antimicrobial | 25 |
| Compound B | Anticancer | 15 |
These findings underscore the importance of chemical structure in determining biological efficacy.
属性
分子式 |
C14H20ClN3O2S |
|---|---|
分子量 |
329.8 g/mol |
IUPAC 名称 |
tert-butyl 3-(5-chloropyrimidin-2-yl)sulfanylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H20ClN3O2S/c1-14(2,3)20-13(19)18-6-4-5-11(9-18)21-12-16-7-10(15)8-17-12/h7-8,11H,4-6,9H2,1-3H3 |
InChI 键 |
WTZJXDMWOOFOFP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)SC2=NC=C(C=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















